molecular formula C22H24ClN3O2 B10871218 (5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10871218
M. Wt: 397.9 g/mol
InChI Key: RXMUFKTTWVCULD-UHFFFAOYSA-N
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Description

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the reaction of 5-chloro-1,3-dimethylindole with 4-(4-methoxyphenyl)piperazine in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its indole structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be explored for similar activities.

Medicine

In medicine, indole derivatives are used in the development of pharmaceuticals. This compound might be investigated for its potential therapeutic effects, such as targeting specific receptors or enzymes in the body .

Industry

In industry, indole derivatives are used in the production of dyes, pigments, and other materials. This compound could be utilized in similar applications due to its chemical properties.

Mechanism of Action

The mechanism of action of (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways . The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets (5-CHLORO-1,3-DIMETHYL-1H-INDOL-2-YL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

(5-chloro-1,3-dimethylindol-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H24ClN3O2/c1-15-19-14-16(23)4-9-20(19)24(2)21(15)22(27)26-12-10-25(11-13-26)17-5-7-18(28-3)8-6-17/h4-9,14H,10-13H2,1-3H3

InChI Key

RXMUFKTTWVCULD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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